ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-19-16(18)14-13-11(2)7-6-8-12(13)20-15(14)17-9-4-5-10-17/h4-5,9-11H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROOSNNOJFLQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl-3-(allylamino)-3-phenylacrylate with a palladium catalyst under mild conditions in the presence of molecular oxygen as the terminal oxidant . This reaction forms the pyrrole ring structure, which is then further modified to incorporate the benzothiophene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, molecular oxygen for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ in substituent groups at positions 2, 3, and 4 of the tetrahydrobenzothiophene scaffold. Key comparisons include:
Electronic and Steric Effects
- Position 2 Substituents: The 1H-pyrrole group in the target compound provides electron-rich aromaticity, facilitating π-π stacking interactions, whereas pyridine carboxamide (in ) introduces electron-withdrawing effects and hydrogen-bonding capacity. Amino-substituted analogs (e.g., ) allow for further functionalization but reduce aromaticity .
- Ester Groups : Ethyl esters (target compound, ) offer higher lipophilicity than methyl esters (), impacting membrane permeability and metabolic stability .
Crystallographic and Conformational Analysis
- Planarity and Packing : Analogs like ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit planar benzothiophene cores with bond lengths (C–C) averaging 1.40 Å, comparable to aromatic systems .
- Hydrogen Bonding : Pyridine carboxamide derivatives form intermolecular N–H···O bonds (2.8–3.0 Å), whereas pyrrole-substituted compounds may rely on C–H···π interactions .
Biological Activity
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 910443-67-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 0.126 | |
| SMMC-7721 (liver cancer) | 0.071 | |
| K562 (leukemia) | 0.164 |
These results indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics such as doxorubicin.
The mechanism by which ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its anticancer effects is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the chemical structure significantly influence biological activity. Key findings include:
- Substituents on the Benzothiophene Ring : Electron-donating groups enhance anticancer activity, while electron-withdrawing groups diminish it.
- Pyrrole Moiety Influence : The presence of the pyrrole ring is critical for maintaining activity against specific cancer types.
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice models bearing human tumor xenografts demonstrated that treatment with ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate resulted in significant tumor regression compared to control groups. The study reported:
- Tumor Volume Reduction : Average tumor volume decreased by 60% after four weeks of treatment.
Study 2: Toxicity Profile Assessment
Toxicological evaluations indicated that the compound has a relatively low toxicity profile at therapeutic doses. Key observations included:
| Parameter | Observation |
|---|---|
| LD50 (mg/kg) | >200 |
| Hepatic Function Tests | Normal |
These findings suggest that ethyl 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may offer a safer alternative to conventional chemotherapeutics.
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dry DMF | |
| Temperature | 100°C, 12 hours | |
| Catalyst | Pd(PPh) (5 mol%) | |
| Purification | Silica gel (EtOAc/Hex 1:4) |
Q. Table 2. Comparison of Experimental vs. DFT-Predicted Bond Lengths
| Bond | X-ray (Å) | DFT (Å) | Deviation |
|---|---|---|---|
| C3–O (ester) | 1.214 | 1.221 | +0.007 |
| N–C (pyrrole) | 1.375 | 1.368 | -0.007 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
